molecular formula C₁₃H₁₇NO B1146898 Crotamiton CAS No. 124236-29-9

Crotamiton

Cat. No. B1146898
CAS RN: 124236-29-9
M. Wt: 203.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of crotamiton involves several key steps that are critical to achieving the desired purity and structural integrity of the compound. While specific details on the synthesis process of this compound were not directly found, the principles of chemical synthesis, including reaction pathways, catalysts, and conditions, are well-documented for similar compounds. Process synthesis literature reviews, such as those by Nishida, Stephanopoulos, and Westerberg (1981), provide insight into the methodologies that could be applied to this compound, highlighting the importance of selecting appropriate component parts and interconnections to achieve efficient synthesis outcomes (Nishida, Stephanopoulos, & Westerberg, 1981).

Scientific Research Applications

  • Treatment of Scabies and Pruritus : Crotamiton is widely used in the treatment of scabies and pruritus. It's incorporated in creams and lotions at 5 to 10% concentrations under various trade names like Eurax®, Bestlmd®, Crotam1tex®, and others. Its sensitization potential seems weak, but it's an effective acaricide and antipruritic agent (Hausen & Kresken, 1988).

  • Percutaneous Absorption : Studies show that this compound has significant percutaneous absorption in humans. Its absorption doesn't increase with tape stripping, indicating its effectiveness as a topical medicament without enhancing skin permeability (Dika et al., 2006).

  • Suppressing Itch Pathways : this compound suppresses non-scabietic itching, including histamine- and chloroquine-induced itch pathways in sensory neurons. This suggests its potential as a general anti-pruritic agent beyond scabies treatment (Choi et al., 2020).

  • Formulation Improvements : Research on this compound-loaded microemulsion hydrogel, particularly with tea tree oil, indicates improved drug delivery, skin penetration, and retention for scabies treatment. This formulation aims to enhance biopharmaceutical attributes and overcome issues like poor solubility and low bioavailability (Chen et al., 2021).

  • Environmental Impact and Removal : Studies have been conducted on the environmental impact of this compound, particularly its persistence in secondary effluent and its removal using TiO2-zeolite composites. This research is significant for environmental science and wastewater treatment (Xiang et al., 2018).

  • Molecular Target Identification : Research has identified TRPV4 (transient receptor potential vanilloid 4) as a molecular target of this compound. This finding is essential for understanding the mechanism of this compound's anti-itch effects and could inform the development of new treatments (Kittaka et al., 2018).

  • Comparison with Other Treatments : Studies comparing this compound with other treatments, like permethrin, in conditions like scabies, have been conducted to evaluate its efficacy relative to other agents (Rao et al., 2019).

Mechanism of Action

Target of Action

Crotamiton is primarily targeted against the scabies mite, Sarcoptes scabiei . It also acts on the sensory ion channel TRPV4 expressed in the skin and primary sensory neurons .

Mode of Action

This compound exhibits its antiparasitic action by being toxic to the scabies mite . It also relieves itching by producing a counter-irritation. As this compound evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .

Biochemical Pathways

This compound inhibits the calcium influx induced by histamine and chloroquine in the H1R/TRPV1 and MRGPRA3/TRPA1 pathways respectively . These pathways are involved in the induction of itching .

Pharmacokinetics

After topical application, this compound is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine . The absorption rate when applied locally is about 10% .

Result of Action

The result of this compound’s action is the eradication of scabies and the relief of pruritus . It is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is highly volatile . Also, epidemiological risk factors for scabies infestation include poverty and resultant overcrowding, sexual transmission, and demographic forces such as migration, wars, and population displacement .

Safety and Hazards

Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization . It is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause an allergic skin reaction .

Future Directions

Crotamiton is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn . It is applied two or three times, with a 24-hour delay between applications, and the patient is asked to take a shower no sooner than after 48 hours . For children under 3 years, it is applied once daily . It can also be used to treat itching stemming from other causes, e.g. insect bites, in which case it is applied to the itching areas only, and repeated if necessary after 4 to 8 hours .

properties

IUPAC Name

(E)-N-ethyl-N-(2-methylphenyl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTGGZPQPQTDQF-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1=CC=CC=C1C)C(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256463
Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

17.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85148369
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

CAS RN

124236-29-9, 483-63-6
Record name (2E)-N-Ethyl-N-(2-methylphenyl)-2-butenamide
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Record name Crotamiton [USP:INN:BAN:JAN]
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Record name crotamiton
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Record name Crotamiton
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Record name N-Ethyl-o-crotonotoluidide
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Record name CROTAMITON, (E)-
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Q & A

Q1: What is the molecular mechanism of action for Crotamiton's antipruritic effects?

A1: Research indicates that this compound exerts its antipruritic effects by inhibiting the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. [] This channel plays a role in itch sensations. This compound's inhibitory action on TRPV4 helps to suppress itch signaling pathways.

Q2: Does this compound affect other itch pathways besides those involving TRPV4?

A2: Yes, studies demonstrate that this compound can also suppress itch pathways induced by histamine and chloroquine, which are not solely dependent on TRPV4. [] This suggests that this compound may exert its antipruritic effects through multiple mechanisms.

Q3: What is the chemical structure of this compound?

A3: this compound's chemical structure is N-ethyl-o-crotonotoluidide. It is synthesized from toluidine derivatives. []

Q4: What is the molecular weight and formula of this compound?

A4: The molecular formula of this compound is C13H17NO, and its molecular weight is 203.28 g/mol. []

Q5: How stable is this compound in different topical formulations?

A5: this compound demonstrates good stability in various topical formulations, including ointments, creams, and lotions. [] This versatility allows for its incorporation into different delivery systems suitable for topical application.

Q6: Has research explored modifying the this compound structure to enhance its properties?

A7: Yes, a study investigated a this compound derivative, JM03, where the ortho-methyl group was replaced with ortho-fluoro. [] This modification showed improved lifespan-extension and stress resistance in Caenorhabditis elegans compared to the original this compound molecule, suggesting potential for enhanced therapeutic properties.

Q7: How is this compound absorbed after topical application?

A8: Following topical application, this compound is absorbed through the skin and forms a reservoir in the stratum corneum, allowing for sustained release into the bloodstream. []

Q8: What is the efficacy of this compound compared to other scabicides?

A9: While this compound is a recognized treatment for scabies, some studies indicate that its cure rate might be lower compared to other scabicides like Permethrin. [, , ] This highlights the ongoing need to explore alternative treatment options and understand potential resistance mechanisms.

Q9: Are there any known cases of resistance to this compound?

A10: While not as widely reported as with some other scabicides, there have been documented cases of scabies treatment failure with this compound. [] This underscores the importance of continuous monitoring for potential resistance development.

Q10: What is the environmental fate of this compound?

A11: Studies have detected this compound in river water and groundwater, suggesting its presence in the environment. [, , ] Understanding its fate and potential impact on aquatic ecosystems requires further investigation.

Q11: What analytical methods are used to detect and quantify this compound?

A12: Various analytical techniques are employed for this compound analysis, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Polarography. [, , ] These methods enable researchers to accurately measure this compound levels in different matrices.

Q12: What is the significance of this compound detection in environmental samples?

A13: The detection of this compound in environmental water sources highlights its potential as a sewage marker. [] This information aids in tracing wastewater contamination and understanding the fate of pharmaceuticals in the environment.

Q13: What are the areas of ongoing research related to this compound?

A14: Current research on this compound focuses on understanding its interaction with TRPV4 channels at a molecular level, exploring novel drug delivery strategies, and investigating its potential for treating other pruritic skin conditions. [, , ]

Q14: Are there any alternative uses for this compound outside of scabies and pruritus treatment?

A15: this compound's potential applications extend beyond its traditional uses. Research indicates it could be a valuable component in formulations for treating rheumatological conditions like arthritis due to its anti-inflammatory and analgesic properties. [] Further investigation is needed to fully explore these alternative applications.

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